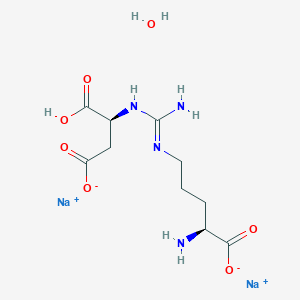
Argininosuccinic acid hydrate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argininosuccinic acid hydrate disodium salt is a compound with the empirical formula C10H16N4Na2O6 · xH2O. It is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the liver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of argininosuccinic acid hydrate disodium salt typically involves the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the necessary enzymes. The product is then purified through crystallization and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Argininosuccinic acid hydrate disodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of argininosuccinic acid, as well as various substituted compounds .
Applications De Recherche Scientifique
Argininosuccinic acid hydrate disodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used to study the urea cycle and related metabolic pathways.
Medicine: It is used in the diagnosis and treatment of argininosuccinic aciduria, a rare genetic disorder.
Industry: The compound is used in the production of various pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of argininosuccinic acid hydrate disodium salt involves its role in the urea cycle. It is synthesized from citrulline and aspartic acid by the enzyme argininosuccinate synthetase. The compound is then converted to arginine and fumarate by the enzyme argininosuccinate lyase. This process helps detoxify ammonia in the liver by converting it to urea, which is then excreted in the urine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to argininosuccinic acid hydrate disodium salt include:
- L-Argininosuccinic acid lithium salt
- L-Citrulline
- L-Homocitrulline
- L-Ornithine monohydrochloride
- L-Glutathione reduced
Uniqueness
This compound is unique due to its specific role in the urea cycle and its ability to detoxify ammonia in the liver. Unlike other similar compounds, it is directly involved in the conversion of ammonia to urea, making it essential for maintaining nitrogen balance in the body .
Propriétés
IUPAC Name |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6.2Na.H2O/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;;1H2/q;2*+1;/p-2/t5-,6-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTAVRCIKYVVFI-VDBFCSKJSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4Na2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
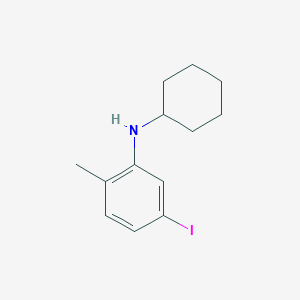

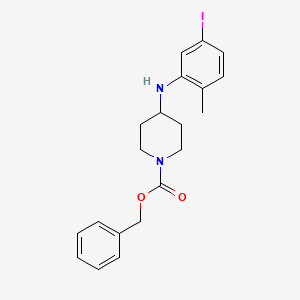
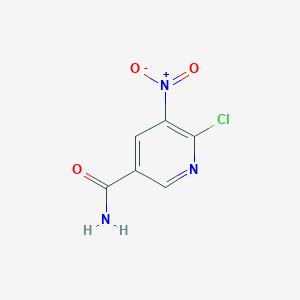
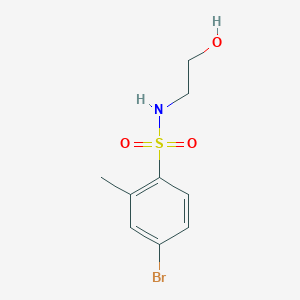

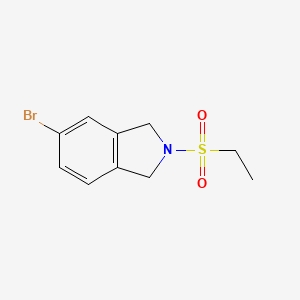
![3'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8259997.png)
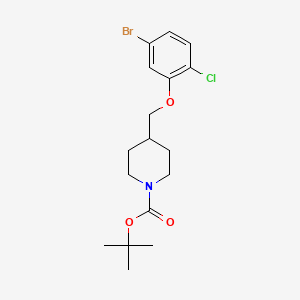

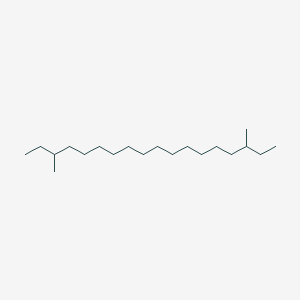
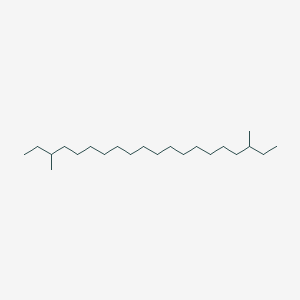
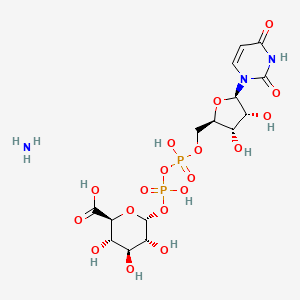
![5-[2-[(2-acetamido-4-methylpentanoyl)amino]propanoylamino]-N-butyl-4-hydroxy-2,7-dimethyloctanamide](/img/structure/B8260048.png)
